2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
Description
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 |
InChI Key |
CCMKGSGLTJNGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methylthiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Sulfanyl vs. Sulfinyl Groups
The sulfinyl analog, 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one (), differs by replacing the sulfanyl group with a sulfinyl (S=O) moiety. This substitution increases polarity and hydrogen-bonding capacity, as evidenced by its distorted chair conformation and C-H···O interactions that stabilize a two-dimensional molecular array .
Ring Size and Substituent Position
- 2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one (): Replacing the cyclohexanone ring with a cyclopentanone increases ring strain, which may affect reactivity and conformational flexibility. The smaller ring size could also influence intermolecular interactions in the solid state.
- 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one (): This compound introduces an ethylamino group at the 2-position alongside a 3-methoxyphenyl substituent.
Structural and Crystallographic Insights
The crystal structures of related compounds provide critical insights:
- Thiadiazole derivatives (): Butterfly conformations with near-planar thiadiazole and phenyl rings highlight how bulky substituents influence molecular geometry. The target compound’s sulfanyl group may adopt a similar planar arrangement, but steric effects from the cyclohexanone ring could alter dihedral angles.
- Cyclohexanone-based anti-inflammatory agents (): Substituents like chlorophenyl ethenyl groups demonstrate how electronic effects (e.g., electron-withdrawing Cl) modulate bioactivity. The 4-methylphenylsulfanyl group in the target compound may exhibit weaker electron-withdrawing effects compared to halogens.
Research Methodologies and Gaps
- Analytical Techniques : emphasizes multi-method characterization (GC-MS, NMR, FT-IR) for structural elucidation, a framework applicable to the target compound .
- Synthesis Data: Limited information exists on the synthesis of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one. Future studies could explore routes analogous to sulfinyl or fluorophenyl derivatives .
- Biological Studies: No direct pharmacological data are available for the target compound.
Biological Activity
2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is a thiol compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C12H14OS and a molecular weight of 218.30 g/mol. Its structure features a cyclohexanone ring substituted with a sulfanyl group and a para-methylphenyl moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14OS |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one |
| Melting Point | TBD |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, yielding the following results:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival.
- Cell Viability Assay Results :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| HeLa | 22.3 |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development.
The biological activity of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It appears to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Gene Expression : Changes in the expression of genes associated with apoptosis and cell cycle regulation have been observed.
Case Studies
A notable case study involved the application of this compound in treating resistant bacterial infections in a clinical setting. Patients with chronic infections were administered formulations containing varying concentrations of the compound. The results indicated a marked improvement in infection resolution rates compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
